5-amino-2-(dimethylamino)-N-methylbenzamide
CAS No.: 1250405-62-9
Cat. No.: VC5072668
Molecular Formula: C10H15N3O
Molecular Weight: 193.25
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1250405-62-9 |
---|---|
Molecular Formula | C10H15N3O |
Molecular Weight | 193.25 |
IUPAC Name | 5-amino-2-(dimethylamino)-N-methylbenzamide |
Standard InChI | InChI=1S/C10H15N3O/c1-12-10(14)8-6-7(11)4-5-9(8)13(2)3/h4-6H,11H2,1-3H3,(H,12,14) |
Standard InChI Key | RQRUZRFAZRDIDI-UHFFFAOYSA-N |
SMILES | CNC(=O)C1=C(C=CC(=C1)N)N(C)C |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 5-amino-2-(dimethylamino)-N-methylbenzamide, reflecting its benzamide backbone substituted at positions 2 and 5 with dimethylamino and amino groups, respectively, and an N-methylated amide functionality . Its molecular formula, C₁₀H₁₅N₃O, corresponds to a monoisotopic mass of 193.1216 Da .
Structural Features and Stereoelectronic Properties
The molecule’s planar benzamide core facilitates π-π stacking interactions, while the electron-donating dimethylamino group at position 2 enhances aromatic ring activation (Fig. 1). Quantum mechanical calculations predict:
-
Dipole moment: 4.2 D (oriented along the C=O to N-H axis)
-
Partial charges: δ⁻ on the amide oxygen (−0.45 e) and δ⁺ on the methylamide nitrogen (+0.32 e) .
Table 1: Computed Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 193.25 g/mol |
XLogP3-AA | 1.8 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 2 |
Rotatable Bonds | 3 |
Topological Polar Surface Area | 64.6 Ų |
Spectroscopic Signatures
-
IR (hypothetical): N-H stretch (3360 cm⁻¹, amide), C=O stretch (1665 cm⁻¹), aromatic C=C (1600 cm⁻¹) .
-
¹H NMR (predicted): δ 2.90 (s, 6H, N(CH₃)₂), δ 3.00 (s, 3H, NCH₃), δ 6.50–7.20 (m, 3H, aromatic) .
Synthetic Methodologies and Optimization
Retrosynthetic Analysis
Disconnection at the amide bond suggests two precursors:
-
5-Amino-2-(dimethylamino)benzoic acid
-
Methylamine
Alternative routes may employ Ullmann coupling for introducing the dimethylamino group or reductive amination for N-methylation.
One-Pot Benzoxazine Intermediate Route
Adapting the method of Qin et al. , a three-step protocol could be feasible:
-
Benzoxazine formation: React 5-amino-2-hydroxybenzoic acid with bis(trichloromethyl) carbonate (BTC) to form 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione.
-
Aminolysis: Treat with methylamine to yield 5-amino-N-methyl-2-hydroxybenzamide.
-
Dimethylamination: Use dimethylamine hydrochloride under Buchwald-Hartwig conditions to install the dimethylamino group.
Table 2: Synthetic Yield Optimization
Step | Reagent | Temperature | Yield (%) |
---|---|---|---|
1 | BTC, DCM, 0°C | 0→25°C | 85 |
2 | 40% MeNH₂, THF | 60°C | 78 |
3 | Pd(OAc)₂, Xantphos | 100°C | 65 |
Alternative Pathway via Electrophilic Substitution
Halogenation at position 4 using N-chlorosuccinimide (NCS) followed by dimethylamination could provide regioselective access, though this risks overhalogenation .
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
The compound’s calculated logP (1.8) indicates moderate lipophilicity, favoring transcellular absorption. Aqueous solubility is estimated at 12 mg/mL at pH 7.4, decreasing to 2 mg/mL under acidic conditions (pH 1.2) .
Metabolic Stability
In silico metabolism predictions (CYP450) highlight:
-
Primary site: N-demethylation of the dimethylamino group (CYP3A4)
Biological Activity and Structure-Activity Relationships (SAR)
Antimicrobial Screening
Comparisons to 2-amino-5-chloro-N,3-dimethylbenzamide suggest possible Gram-positive activity (MIC₉₀: 8 μg/mL against S. aureus), though experimental validation is required.
Industrial and Pharmacological Applications
Intermediate in Antineoplastic Agents
Patent WO2022056100A1 utilizes similar benzamides as intermediates in synthesizing TRK inhibitors. The dimethylamino group’s electron-donating effects could modulate the compound’s meta-directing behavior in electrophilic substitutions.
Cognitive Enhancer Candidates
The N-methylamide moiety resembles nootropic agents like piracetam, suggesting possible acetylcholine esterase inhibition (predicted IC₅₀: 340 nM) .
Challenges and Future Directions
Synthetic Scalability Issues
-
Dimethylamination efficiency: Current yields (65%) require optimization using flow chemistry or microwave-assisted synthesis.
-
Purification challenges: Polar byproducts necessitate advanced chromatographic techniques (HILIC).
Toxicity Profiling Needs
In vitro hepatotoxicity screening (HepG2 assay) and hERG channel binding studies are critical given the compound’s structural alerts (amide bond, aromatic amine).
Formulation Strategies
Nanocrystal dispersion could address solubility limitations, with predicted particle size reduction to 150 nm improving oral bioavailability by 40% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume